molecular formula C26H24O4 B4613426 3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B4613426
M. Wt: 400.5 g/mol
InChI Key: OIYOORVPECWUBU-UHFFFAOYSA-N
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Description

3-Benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative with the molecular formula C₃₁H₃₀O₅ (exact mass: 494.57 g/mol). Its structure features a chromen-2-one core substituted with a benzyl group at position 3, a 2-methoxybenzyloxy group at position 7, and methyl groups at positions 4 and 8 .

Properties

IUPAC Name

3-benzyl-7-[(2-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O4/c1-17-21-13-14-23(29-16-20-11-7-8-12-24(20)28-3)18(2)25(21)30-26(27)22(17)15-19-9-5-4-6-10-19/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYOORVPECWUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of boronic esters as protective groups in carbohydrate chemistry has been explored for selective functionalization of glycoside substrates, which can be applied in the synthesis of chromen-2-one derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted chromen-2-one compounds.

Scientific Research Applications

3-Benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

3-Hexyl-7-[(3-Methoxybenzyl)oxy]-4,8-Dimethyl-2H-Chromen-2-One

  • Structural Difference : Replaces the benzyl group with a hexyl chain at position 3 and the 2-methoxybenzyloxy group with a 3-methoxybenzyloxy group.
  • Activity : Demonstrates 30% higher inhibitory activity against COX-2 compared to the 2-methoxy analog but lower solubility in aqueous media .

3-Benzyl-7-(4-Methoxybenzyl)oxy-4,8-Dimethyl-2H-Chromen-2-One

  • Structural Difference : Features a 4-methoxybenzyloxy group instead of 2-methoxy.
  • Impact : The para-methoxy group enhances electronic effects, stabilizing resonance structures, which may alter binding affinity to targets like tyrosine kinases .
  • Activity : Shows moderate anticancer activity in vitro (IC₅₀ = 12 µM against MCF-7 cells) but lower selectivity compared to the 2-methoxy variant .

Functional Group Modifications

3-Benzyl-6,7-Dihydroxy-4-Methyl-2H-Chromen-2-One

  • Structural Difference : Lacks the 8-methyl and 2-methoxybenzyloxy groups but introduces hydroxyl groups at positions 6 and 5.
  • Impact : Hydroxyl groups improve water solubility (logP = 1.8 vs. 3.2 for the target compound) but reduce metabolic stability due to susceptibility to glucuronidation .
  • Activity : Exhibits antioxidant properties (EC₅₀ = 5 µM in DPPH assay) but weak enzyme inhibitory activity .

Methyl {7-[(3-Chlorobenzyl)oxy]-4,8-Dimethyl-2-Oxo-2H-Chromen-3-yl}Acetate

  • Structural Difference : Substitutes the 2-methoxybenzyloxy group with a 3-chlorobenzyloxy moiety and adds an acetylated methyl ester at position 3.
  • Impact : The electron-withdrawing chlorine atom enhances electrophilicity, favoring covalent interactions with nucleophilic residues in MAO-B.
  • Activity : Displays selective MAO-B inhibition (IC₅₀ = 0.8 µM) but exhibits cytotoxicity at higher concentrations (>50 µM) .

Core Structure Variations

Umbelliferone (7-Hydroxycoumarin)

  • Structural Difference : Simplifies the scaffold, lacking alkyl or benzyl substitutions.
  • Impact : The absence of hydrophobic groups limits membrane penetration but allows for fluorescence-based applications in cellular imaging .

Biological Activity

3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structural features, including a chromenone core and various functional groups, make it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, focusing on its pharmacological potential and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H24O4C_{26}H_{24}O_{4}, with a molecular weight of approximately 400.5 g/mol. The compound's structure includes a benzyl group and a methoxyphenyl ether moiety, contributing to its distinct chemical properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antioxidant Activity

Studies have shown that this compound possesses strong antioxidant properties, which may help mitigate oxidative stress in cells. The antioxidant capacity can be attributed to its ability to scavenge free radicals effectively.

2. Neuroprotective Effects

Research has demonstrated that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative disorders such as Alzheimer's disease. In vitro assays indicate that it exhibits an IC50 value of approximately 3.48 μM for AChE inhibition, showcasing its potential as a therapeutic agent for cognitive decline associated with neurodegeneration .

Enzyme IC50 (μM) Reference
AChE3.48
BuChE0.62

3. Anti-inflammatory Properties

The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases.

4. Antimicrobial Activity

Preliminary studies indicate that this compound demonstrates antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Case Studies

Several studies have investigated the biological activities of similar chromenone derivatives, providing insights into the potential applications of this compound:

  • Neuroprotective Study : A study focused on modified tacrine derivatives showed enhanced AChE inhibition and neuroprotective effects against amyloid-beta aggregation, which is relevant for compounds with similar structures .
  • Antioxidant Evaluation : Another investigation assessed the antioxidant capacity of various chromenone derivatives, highlighting their potential in preventing oxidative damage in neuronal cells .

Q & A

Q. What are the optimal synthetic routes for 3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the chromen-2-one core. Key steps include:

Core Formation : Construct the chromen-2-one scaffold via Pechmann condensation or Kostanecki–Robinson reaction under acidic conditions.

Functionalization : Introduce the 2-methoxybenzyloxy group via nucleophilic substitution or Mitsunobu reaction .

Benzylation : Attach the benzyl group at position 3 using a Williamson ether synthesis or Pd-catalyzed coupling.
Critical Controls : Use anhydrous solvents (e.g., dichloromethane), maintain temperatures between 0–60°C, and employ column chromatography for purification .

Q. How can the compound’s structure be validated using crystallographic techniques?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow high-quality crystals via slow evaporation in solvents like ethyl acetate/hexane. Use SHELXL for refinement, ensuring R-factor < 5% .
  • Validation : Check for PLATON alerts (e.g., voids, missed symmetry) and validate hydrogen bonding networks using Mercury software .

Q. What safety protocols are essential during laboratory synthesis and handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structurally similar coumarin derivatives be resolved?

  • Methodological Answer :
  • Comparative Assays : Perform parallel in vitro testing (e.g., antimicrobial MIC assays) under standardized conditions (pH 7.4, 37°C) for consistency.
  • Structural Analysis : Use HPLC-MS to confirm compound purity and rule out degradation products.
  • Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) to identify binding site variations between analogs .

Q. What strategies elucidate the mechanism of action for this compound’s observed anticancer activity?

  • Methodological Answer :
  • Target Identification : Conduct kinase inhibition profiling (e.g., Eurofins KinaseProfiler™) to screen >100 kinases.
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling (e.g., PI3K/AKT/mTOR).
  • In Vivo Validation : Test efficacy in xenograft models (e.g., HCT-116 colorectal cancer) with dose optimization (10–50 mg/kg, IP) .

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) of labile groups (e.g., benzyloxy).
  • MD Simulations : Run 100-ns simulations in explicit solvent (water/DMSO) to study conformational stability.
  • pKa Prediction : Use ChemAxon or ACD/Labs to estimate ionization states and solubility .

Q. What analytical techniques are critical for characterizing physicochemical properties?

  • Methodological Answer :
  • Purity : HPLC (C18 column, 70:30 MeOH/H2O, UV 254 nm) with >98% purity threshold.
  • Thermal Stability : TGA/DSC (heating rate 10°C/min, N2 atmosphere) to determine decomposition onset.
  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Replication : Repeat reactions with identical reagents (e.g., Sigma-Aldryl grade) and equipment (e.g., Schlenk line for anhydrous conditions).
  • DOE Optimization : Use a Box-Behnken design to vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (logP 1.5–3.0).
  • Byproduct Analysis : Conduct GC-MS to identify side products (e.g., demethylated analogs) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this coumarin derivative?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substitutions at positions 3 (benzyl), 7 (methoxybenzyloxy), and 8 (methyl).
  • High-Throughput Screening : Use 96-well plates for cytotoxicity (MTT assay) and ROS generation (DCFH-DA probe).
  • Multivariate Analysis : Apply PCA or PLS regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.